molecular formula C6H2ClN3O2S B6158956 4-chloro-7-nitrothieno[3,2-d]pyrimidine CAS No. 31169-30-9

4-chloro-7-nitrothieno[3,2-d]pyrimidine

Cat. No.: B6158956
CAS No.: 31169-30-9
M. Wt: 215.6
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Description

4-Chloro-7-nitrothieno[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a thieno and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

4-Chloro-7-nitrothieno[3,2-d]pyrimidine is a heterocyclic compound that primarily targets various kinases involved in disease pathways . These kinases include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play a crucial role in cellular communication and are often implicated in the progression of diseases such as cancer .

Mode of Action

The compound interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Pathways

The compound affects various biochemical pathways by inhibiting the activity of its kinase targets . These pathways include signal transduction pathways that can lead to metastasis and drug resistance . By inhibiting these pathways, the compound can potentially disrupt the progression of diseases such as cancer .

Pharmacokinetics

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine, making them attractive in the production of pharmaceutical drugs .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its kinase targets . By inhibiting these kinases, the compound can disrupt cellular communication, potentially leading to the death of disease-causing cells . In the context of cancer, this can result in the inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Under normal temperature and humidity conditions, the compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-nitrothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by chlorination and nitration steps. For instance, the synthesis may begin with the cyclization of a suitable precursor to form the thieno[3,2-d]pyrimidine ring system. This intermediate is then subjected to chlorination using reagents like phosphorus oxychloride or thionyl chloride, followed by nitration using nitric acid or a nitrating mixture .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of non-phosphorus chlorination reagents can help minimize the generation of hazardous waste .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-nitrothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-7-nitrothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-nitrothieno[3,2-d]pyrimidine is unique due to the presence of both a chlorine and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and the development of a wide range of derivatives with potential therapeutic applications .

Properties

CAS No.

31169-30-9

Molecular Formula

C6H2ClN3O2S

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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